(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

L-DOPA metabolism chiral metabolomics enantiomer verification

This (S)-enantiomer is the authentic, endogenously produced metabolite of L-DOPA via COMT, as opposed to the racemic DL-vanillactic acid (CAS 2475-56-1) or alternative markers like HVA/VMA. Procuring the single (S)-isomer eliminates the 2-fold quantification bias and split-peak interference inherent to racemic standards in chiral LC-MS/MS urinary organic acid panels. It serves as the definitive reference for the clinically validated VLA/VMA ratio (AUC 0.978), directly meeting ICH Q3A enantiomeric impurity thresholds for method development and diagnostic kit calibrator preparation.

Molecular Formula C10H12O5
Molecular Weight 212.201
CAS No. 313952-20-4
Cat. No. B2819291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
CAS313952-20-4
Molecular FormulaC10H12O5
Molecular Weight212.201
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(C(=O)O)O)O
InChIInChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)/t8-/m0/s1
InChIKeySVYIZYRTOYHQRE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (S)-2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid (CAS 313952-20-4) and Why Procurement Teams Should Care


(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS 313952-20-4) is the optically pure (S)-enantiomer of vanillactic acid (VLA), a phenylpropanoic acid metabolite derived from L-DOPA via catechol-O-methyltransferase (COMT) [1]. Unlike the commonly supplied racemic DL-vanillactic acid (CAS 2475-56-1), this single enantiomer possesses a defined chiral center at the alpha-carbon, making it essential for applications that require stereochemical fidelity—including chiral analytical reference standards, enantioselective synthesis of PPAR agonist intermediates, and mechanistic studies of L-DOPA metabolism where the (R)-enantiomer is not a natural product [2].

Why DL-Vanillactic Acid or Other Catecholamine Metabolites Cannot Substitute for (S)-VLA (CAS 313952-20-4)


Procurement of the racemic DL-vanillactic acid (CAS 2475-56-1) or alternative catecholamine metabolites such as homovanillic acid (HVA) or vanillylmandelic acid (VMA) introduces either stereochemical ambiguity or loss of metabolic-pathway specificity. The (S)-enantiomer is the direct metabolic product of endogenous L-DOPA; the (R)-enantiomer is xenobiotic [1]. In chiral chromatography, DL mixtures produce split peaks that co-elute with other urinary organic acids, whereas the single (S)-enantiomer provides unambiguous retention-time identity [2]. Furthermore, biomarker scoring models built on VLA plus 3-methoxytyramine sulfate (MTS) yield higher diagnostic AUC values than models using HVA and VMA, meaning that substituting a conventional marker degrades clinical sensitivity and specificity [3].

Quantitative Evidence Guide: (S)-VLA vs. Its Closest Comparators


Stereochemical Identity: (S)-VLA Is the Authentic L-DOPA Metabolite; the (R)-Enantiomer Does Not Occur Naturally

Vanillactic acid is biosynthesized exclusively from L-DOPA (the (S)-amino acid) via COMT-mediated 3-O-methylation followed by transamination and reduction. The resulting metabolite retains the (S)-configuration at the alpha-carbon. The (R)-enantiomer has no known endogenous biosynthetic route in humans and is not detected in normal or pathological urine organic acid profiles [1]. Commercially available DL-vanillactic acid lithium salt hydrate (CAS 2475-56-1, Sigma-Aldrich Cat. 89127) therefore contains 50% xenobiotic stereoisomer that can confound quantitative metabolomic studies relying on enantiomer-specific MS/MS transitions or chiral stationary phases .

L-DOPA metabolism chiral metabolomics enantiomer verification

Diagnostic Accuracy: VLA + MTS Scoring Model Outperforms Conventional HVA + VMA for Neuroblastoma

In a 2024 study of 227 controls and 68 neuroblastoma patients, a logistic regression scoring model combining vanillactic acid (VLA) and 3-methoxytyramine sulfate (MTS) produced an area under the receiver-operating-characteristic curve (AUC) of 0.978 for diagnosis, compared with 0.964 for the conventional marker pair homovanillic acid (HVA) + vanillylmandelic acid (VMA). For pretreatment risk stratification, the VLA + MTS model yielded AUC values of 0.866 (low/intermediate vs. high risk) and 0.871 (low vs. intermediate/high risk), whereas HVA + VMA yielded 0.724 and 0.680, respectively [1]. The differential gain in AUC was most pronounced for prognostic factor prediction: MYCN amplification status (0.741 vs. 0.369) and unfavorable histology (0.932 vs. 0.747).

neuroblastoma diagnosis urinary biomarkers AUC comparison

VLA/VMA Ratio Distinguishes AADC Deficiency with 330-Fold Elevation Over Normal Controls

In a multi-center study involving 10,095 non-AADC-deficient controls and 14 confirmed AADC patients, the mean urinary VLA concentration was 0.3 mmol/mol creatinine (controls) vs. 10.24 mmol/mol creatinine (patients), while VMA concentration moved in the opposite direction: 5.59 vs. 0.45 mmol/mol creatinine. The resulting VLA/VMA ratio was 0.07 (SD 0.37) in controls and 23.16 (SD 22.83) in AADC patients—a ~330-fold mean elevation [1]. In contrast, absolute VLA concentrations alone showed substantial overlap between patient and control ranges, making individual VLA levels insufficiently discriminative. The ratio provides reliable identification, especially when age-adjusted thresholds are applied [1].

AADC deficiency organic aciduria diagnostic ratio

Normal Urinary VLA Excretion Is Near-Zero in Healthy Adults, Providing a Low-Background Diagnostic Window

Using a validated mixed-mode HPLC method with eight-channel electrochemical detection, the excretion rate of VLA in healthy adult volunteers was determined to be 0–0.35 mg/g creatinine, whereas HVA ranged from 0.67–6.55 mg/g creatinine [1]. The near-absence of VLA in normal urine contrasts sharply with the relatively abundant baseline levels of HVA and VMA, making VLA a high signal-to-background biomarker. This is consistent with HMDB-quantified normal ranges of 0.0933 (0.00–0.187) μmol/mmol creatinine [2]. In pathological states (neuroblastoma, AADC deficiency), VLA rises by 10- to 100-fold, providing a wider dynamic range than HVA or VMA.

reference range urinary organic acids clinical biochemistry

Enantiomeric Purity >97% Required for (S)-3-Aryl-2-Hydroxy Propanoic Acid Intermediates in PPAR Agonist Synthesis

The (S)-configured 3-aryl-2-hydroxy propanoic acid scaffold is the pharmacophoric core of several development-stage PPAR α/γ dual agonists (glitazars), including Ragaglitazar, Tesaglitazar, and Saraglitazar. The patent literature specifies that the key chiral intermediates—ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP) and isopropyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (IEHP)—must be produced with enantiomeric excess (ee) of 97–99% [1]. Racemic or low-ee material leads to the (R)-enantiomer impurity, which has been shown in PPARγ structural studies to exhibit reversed stereochemistry-activity relationships and can act as a competing antagonist or produce off-target effects [2]. (S)-VLA (CAS 313952-20-4) serves as a starting material or chiral reference for the preparation of these (S)-2-hydroxy-3-aryl-propanoic acid derivatives.

chiral intermediate PPAR agonist enantioselective synthesis

Chemical Stability Advantage: VLA Is the Stable Reduction Product of Labile Vanilpyruvic Acid

Vanillactic acid is formed by reduction of vanilpyruvic acid (VPA; CAS 1081-71-6), a 2-oxo acid that undergoes spontaneous oxidative decarboxylation and degradation to vanillin and homovanillic acid when stored in solution—even at −20 °C with exclusion of oxygen [1]. By contrast, VLA is chemically stable under standard urine organic acid storage and derivatization conditions (trimethylsilylation, GC-MS), with no documented spontaneous degradation products [2]. This stability differential means that VLA, not VPA, is the analytically robust biomarker for AADC deficiency screening, and that VLA reference standards maintain certified concentration values over longer shelf lives than VPA standards.

analyte stability pre-analytical variation organic acid analysis

Procurement-Linked Application Scenarios for (S)-2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid


Clinical Mass Spectrometry: Enantiomerically Pure Internal Standard for Urinary VLA Quantification in Neuroblastoma and AADC Deficiency Screening

Laboratories developing or validating LC-MS/MS methods for urinary catecholamine metabolite panels require an (S)-VLA reference standard to establish calibration curves, determine limit of quantification (LOQ), and serve as a stable-isotope-labeled internal standard surrogate. The near-zero normal urinary concentration (0–0.35 mg/g creatinine) [1] and the 330-fold elevation of the VLA/VMA ratio in AADC deficiency [2] demand a reference material with certified enantiomeric purity to avoid the 2-fold quantification bias introduced by racemic standards. The 2024 Amano et al. study demonstrating AUC 0.978 for VLA + MTS vs. 0.964 for HVA + VMA provides the clinical evidence base for method adoption [3].

Chiral Metabolomics: Elucidating the Stereochemical Fate of L-DOPA in Neurodegenerative Disease Research

Parkinson's disease and related synucleinopathies involve chronic L-DOPA therapy, generating large quantities of 3-O-methyl-DOPA and downstream metabolites. Because only the (S)-enantiomer of VLA derives from endogenous or therapeutic L-DOPA, chiral metabolomic studies seeking to distinguish drug-derived from endogenous catecholamine metabolism require authentic (S)-VLA as a retention-time and fragmentation-pattern calibrant for chiral LC-MS columns. The (R)-enantiomer is not commercially available as a pure standard, and the DL racemate produces split peaks that interfere with other co-eluting organic acids in standard GC-MS organic acid panels [4].

Medicinal Chemistry: Chiral Building Block for (S)-Configured PPAR α/γ Dual Agonists (Glitazar-Class Compounds)

The 3-aryl-2-hydroxy propanoic acid scaffold with (S)-configuration is the essential pharmacophore for several glitazar-class PPAR agonists. Patent WO2014181362 explicitly describes a 5-step synthetic route requiring ee >97% at the C-2 chiral center [5]. (S)-VLA (CAS 313952-20-4, 98% purity from Leyan, or 90% from Fluorochem/abcr) provides a pre-resolved starting material that eliminates the need for costly chiral preparative HPLC or enzymatic resolution steps, reducing process development timelines and meeting ICH Q3A enantiomeric impurity thresholds.

Diagnostic Kit Development: Calibrator Material for VLA/VMA Ratio-Based AADC Deficiency Screening Assays

The VLA/VMA ratio (mean 23.16 in patients vs. 0.07 in controls) is now a consensus diagnostic parameter for AADC deficiency [2]. Commercial diagnostic kit manufacturers require bulk (S)-VLA reference material of defined purity for calibrator and quality-control preparations. The analytical sensitivity of the ratio method relies on accurate absolute quantification of both VLA and VMA; impure or racemic VLA calibrators would systematically shift the ratio and potentially misclassify borderline cases, particularly in the pediatric population where age-adjusted thresholds are applied.

Quote Request

Request a Quote for (S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.